molecular formula C10H15NO2S B1522041 1-[4-(Methylsulfonyl)phenyl]-1-propanamine CAS No. 889937-01-3

1-[4-(Methylsulfonyl)phenyl]-1-propanamine

Cat. No. B1522041
M. Wt: 213.3 g/mol
InChI Key: ZIZSARFJVCTMPK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “1-[4-(Methylsulfonyl)phenyl]-1-propanamine” is C10H15NO2S . This compound has a molecular weight of 213.3 .


Physical And Chemical Properties Analysis

“1-[4-(Methylsulfonyl)phenyl]-1-propanamine” is a solid at room temperature .

Scientific Research Applications

Pharmacokinetics and Metabolism

1-[4-(Methylsulfonyl)phenyl]-1-propanamine has been studied for its pharmacokinetics and metabolism. Research on a related compound, S-1, a selective androgen receptor modulator, highlights the importance of understanding molecular properties and metabolic profiles in the development of propanamide-based therapeutics. In rats, S-1 demonstrated low clearance, moderate distribution, and extensive metabolism, with a variety of phase II metabolites identified in urine and feces (Wu et al., 2006).

Analytical Characterization

Analytical methods have been developed to characterize compounds similar to 1-[4-(Methylsulfonyl)phenyl]-1-propanamine. A study on 1-(3,4-methylenedioxyphenyl)-1-propanamines, which are positional isomers of the N-substituted 3,4-methylenedioxyamphetamines, provides insights into the liquid chromatographic and mass spectral analysis necessary for identifying such compounds (Deruiter et al., 1990).

Detection in Biological Samples

The determination of trace amounts of related compounds in biological samples, like N-methyl-1-phenyl-2-propanamine, is crucial in clinical and forensic toxicology. A study showed the use of molecular-imprinted polymer-based sorbents for selective extraction and high-sensitivity detection in urine samples (Bykov et al., 2017).

Synthesis and Anti-Inflammatory Activity

Synthesis and evaluation of anti-inflammatory drugs, including compounds similar to 1-[4-(Methylsulfonyl)phenyl]-1-propanamine, have been investigated. Research on 4-(aryloyl)phenyl methyl sulfones, which share structural similarities, demonstrated their ability to inhibit cyclooxygenase isoenzymes and showed potential anti-inflammatory and antitumor effects (Harrak et al., 2010).

Applications in Drug Development

The use of 1-[4-(Methylsulfonyl)phenyl]-1-propanamine and related compounds in drug development is significant. For instance, the neurokinin-1 receptor antagonist 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 has been developed for potential use in treating emesis and depression, highlighting the diverse therapeutic potential of similar compounds (Harrison et al., 2001).

properties

IUPAC Name

1-(4-methylsulfonylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-3-10(11)8-4-6-9(7-5-8)14(2,12)13/h4-7,10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZSARFJVCTMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659720
Record name 1-[4-(Methanesulfonyl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Methylsulfonyl)phenyl]-1-propanamine

CAS RN

889937-01-3
Record name 1-[4-(Methanesulfonyl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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